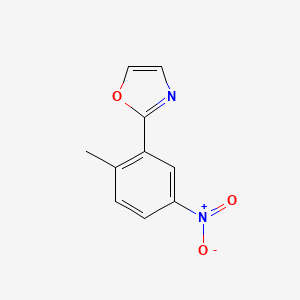

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-(2-methyl-5-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H8N2O3/c1-7-2-3-8(12(13)14)6-9(7)10-11-4-5-15-10/h2-6H,1H3 |

InChI Key |

KADIKQLNYUHFIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 2 Methyl 5 Nitrophenyl 1,3 Oxazole

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. Generally, oxazoles undergo electrophilic attack preferentially at the C4 or C5 positions, which are the most electron-rich carbons in the ring. However, the nature and position of substituents can significantly alter this reactivity.

Regioselectivity and Activating/Deactivating Effects of Substituents

The reactivity of the oxazole ring in 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is profoundly influenced by the large substituent at the C2 position. The 2-methyl-5-nitrophenyl group, as a whole, is strongly electron-withdrawing due to the nitro group and the aromatic system. This deactivating effect reduces the electron density of the oxazole ring, making it less susceptible to electrophilic attack compared to simple alkyl- or aryl-substituted oxazoles. tandfonline.com

Within the phenyl ring itself, the substituents dictate the regioselectivity of any potential electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. youtube.comchemguide.co.uk Therefore, any further substitution on the phenyl ring would be directed to positions ortho or para to the methyl group and meta to the nitro group. However, the combined deactivation from the nitro group and the oxazole substituent makes such reactions challenging.

The primary electrophilic reactions involving the oxazole moiety itself are protonation and reactions at the heteroatoms, which are generally more favorable than substitution on the carbon framework. tandfonline.com

Nucleophilic Substitution Reactions and Their Propensity

The oxazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. Such reactions typically require the presence of a good leaving group on the ring and/or strong activation by electron-withdrawing substituents. researchgate.net

In This compound , the most probable site for nucleophilic substitution is not the oxazole ring but the phenyl ring. The presence of the strongly electron-withdrawing nitro group activates the phenyl ring towards Nucleophilic Aromatic Substitution (SNAr). A nucleophile could potentially displace a suitable leaving group located at the positions ortho or para to the nitro group. In this specific compound, while there isn't an inherent leaving group like a halogen, the chemistry of nitro-activated rings is a key aspect of its potential reactivity. beilstein-journals.orgresearchgate.net

Reactions at the Heteroatoms: N-Alkylation and N-Acylation

The nitrogen atom at position 3 of the oxazole ring possesses a lone pair of electrons and is the most basic site in the molecule, making it susceptible to reactions with electrophiles. tandfonline.commdpi.com

N-Alkylation: The oxazole nitrogen can be readily alkylated using alkyl halides or other alkylating agents. This reaction leads to the formation of a quaternary oxazolium salt. The propensity for alkylation is a common feature of oxazole rings. tandfonline.com Studies on the alkylation of structurally related nitro-heterocycles, such as 2-methyl-5-nitroimidazole, have shown that N-alkylation proceeds efficiently, often with regioselectivity influenced by the substituents on the ring. nih.govderpharmachemica.comjocpr.com

N-Acylation: Similarly, the nitrogen atom can be acylated using acyl chlorides or anhydrides to form N-acyl oxazolium salts. These acylated products are often highly reactive intermediates. tandfonline.com

These reactions highlight the nucleophilic character of the oxazole nitrogen.

Photochemical Transformations and Photolysis Products

Nitroaromatic compounds are well-known to be photochemically active. Upon irradiation with UV light, they can undergo a variety of transformations. Similarly, oxazole rings can undergo photolysis, often leading to ring-opening or rearrangement products. tandfonline.com For This compound , photochemical stimulation could lead to complex product mixtures. The photolysis of nitro-containing heterocycles has been shown to produce various degradation products, including nitrite, nitrate, and ammonium (B1175870), through complex reaction mechanisms that can involve singlet oxygen and hydroxyl radicals. nih.govnih.gov The specific photolysis products of the title compound would depend on factors like the solvent, wavelength of light, and the presence of oxygen.

Cycloaddition Reactions of Oxazoles

Oxazoles can participate as the diene component in Diels-Alder reactions, particularly with reactive dienophiles. This reaction typically results in the formation of a pyridine (B92270) derivative after the initial cycloadduct undergoes a retro-Diels-Alder reaction to lose a molecule (e.g., water). tandfonline.com The feasibility of such a reaction for This compound would be influenced by the electronic nature of the C2 substituent. The electron-withdrawing character of the 2-(2-methyl-5-nitrophenyl) group would likely decrease the reactivity of the oxazole ring as a diene in a normal electron-demand Diels-Alder reaction. Other cycloaddition reactions, such as those involving azides, have also been reported for heterocyclic systems. nih.gov

Summary of Reactivity

| Reaction Type | Reactive Site(s) | Influencing Factors | Expected Outcome |

| Electrophilic Substitution | C4/C5 of Oxazole, Phenyl Ring | Electron-withdrawing C2 substituent deactivates the oxazole ring. Methyl and nitro groups direct substitution on the phenyl ring. | Low reactivity on the oxazole ring. Substitution on the phenyl ring is also difficult. |

| Nucleophilic Substitution | Phenyl Ring (ortho/para to NO₂) | Strong activation by the nitro group. | Favorable if a leaving group is present on the activated positions of the phenyl ring. |

| N-Alkylation/N-Acylation | N3 of Oxazole | Basicity and nucleophilicity of the nitrogen atom. | Formation of quaternary oxazolium salts. |

| Oxidation | C4 of Oxazole, Methyl Group | Oxidizing agent strength and conditions. | Potential for ring cleavage or side-chain oxidation. |

| Photochemical Transformation | Nitro Group, Oxazole Ring | Wavelength of light, presence of oxygen. | Complex degradation and rearrangement products. |

| Cycloaddition | Oxazole Ring (as diene) | Electron-withdrawing C2 substituent. | Reduced reactivity in normal electron-demand Diels-Alder reactions. |

Diels-Alder Reactivity and Its Variations

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. Oxazoles can function as dienes in these reactions, reacting with various dienophiles. The reactivity of the oxazole ring is influenced by its substituents. For instance, research on 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles has provided significant insights into their Diels-Alder reactivity with a range of dienophiles. oup.comoup.com

In reactions with N-substituted maleimides (such as N-methyl-, N-ethyl-, and N-phenylmaleimide), these oxazole derivatives yield both endo and exo Diels-Alder adducts. oup.comoup.com However, the stability of these adducts can be sensitive to reaction conditions. For example, in the presence of trace amounts of water in acetonitrile, the primary Diels-Alder adducts can undergo decomposition, leading to the formation of N-substituted 3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximides through the elimination of methanol (B129727). oup.comoup.com This suggests that the initial cycloaddition is followed by a rearrangement and elimination pathway.

Furthermore, the adducts formed with N-phenylmaleimide and N-ethylmaleimide have been observed to undergo a retro-Diels-Alder reaction when heated, reverting to the starting oxazole and maleimide. oup.comoup.com This reversibility highlights the dynamic nature of these cycloadditions.

The reaction with acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can also be complex. Instead of isolating the expected initial Diels-Alder adduct, the reaction may yield products resulting from a subsequent retro-Diels-Alder reaction and further cycloaddition. oup.comoup.com For instance, the reaction of 2-methyl-5-methoxy-4-(p-nitrophenyl)oxazole with DMAD has been reported to produce p-nitrobenzonitrile and dimethyl 2-methyl-5-methoxy-3,4-furandicarboxylate. oup.comoup.com These products are rationalized by the initial formation of a Diels-Alder adduct, which then undergoes a retro-Diels-Alder reaction. oup.comoup.com

The reaction of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles with various dienophiles is summarized in the table below, illustrating the diversity of the resulting products.

| Dienophile | Reactant Oxazole | Products | Observations |

| N-methylmaleimide | 2-methyl-5-methoxy-4-(p-nitrophenyl)oxazole | endo- and exo-adducts | - |

| N-ethylmaleimide | 2-methyl-5-methoxy-4-(p-nitrophenyl)oxazole | endo- and exo-adducts | Adducts undergo retro-Diels-Alder reaction upon heating. oup.comoup.com |

| N-phenylmaleimide | 2-methyl-5-methoxy-4-(p-nitrophenyl)oxazole | endo- and exo-adducts | Adducts undergo retro-Diels-Alder reaction upon heating. oup.comoup.com |

| Diethyl azodicarboxylate | 2-methyl-5-methoxy-4-(p-nitrophenyl)oxazole | Single adduct | - |

| 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | 2-methyl-5-methoxy-4-(p-nitrophenyl)oxazole | Single adduct | - |

| Dimethyl acetylenedicarboxylate | 2-methyl-5-methoxy-4-(p-nitrophenyl)oxazole | p-nitrobenzonitrile, dimethyl 2-methyl-5-methoxy-3,4-furandicarboxylate, and tetramethyl 3,5-epoxy-3-methoxy-5-methyl-1,4-cyclohexadiene-1,2,4,5-tetracarboxylate | Expected adduct not isolated; products explained by Diels-Alder followed by retro-Diels-Alder reaction. oup.comoup.com |

Formation of Non-Diels-Alder Cycloadducts and Zwitterionic Mechanisms in Nitrophenyl-Oxazoles

While the Diels-Alder reaction is a common pathway for oxazoles, alternative cycloaddition mechanisms can operate, particularly with highly electron-deficient dienophiles. A notable example is the reaction of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (B109619) (TCNE). rsc.org Despite TCNE's high dienophilicity, it does not yield the expected Diels-Alder adduct with these oxazoles. rsc.org

Instead, the reaction proceeds through a formal [3+2] cycloaddition, leading to the formation of 2-substituted methyl 3,3,4,4-tetracyano-5-(p-nitrophenyl)-4,5-dihydro-3H-pyrrole-5-carboxylates. rsc.org This outcome is rationalized by a zwitterionic mechanism. The reaction is believed to be initiated by a single electron transfer from the electron-rich oxazole to the electron-accepting TCNE, forming a zwitterionic intermediate. This intermediate then undergoes ring opening of the oxazole, followed by an intramolecular cyclization to furnish the dihydropyrrole derivative. rsc.org

The proposed zwitterionic mechanism is supported by the observation that the reaction is accelerated in polar aprotic solvents such as acetonitrile, nitromethane, and dimethylformamide. rsc.org The yields of the dihydropyrrole products vary depending on the substituent at the 2-position of the oxazole, as detailed in the table below.

| 2-Substituent (R) | Reactant Oxazole | Product | Yield (%) |

| Methyl | 2-methyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl 3,3,4,4-tetracyano-2-methyl-5-(p-nitrophenyl)-4,5-dihydro-3H-pyrrole-5-carboxylate | 85 |

| Ethyl | 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl 3,3,4,4-tetracyano-2-ethyl-5-(p-nitrophenyl)-4,5-dihydro-3H-pyrrole-5-carboxylate | 73 |

| Isopropyl | 2-isopropyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl 3,3,4,4-tetracyano-2-isopropyl-5-(p-nitrophenyl)-4,5-dihydro-3H-pyrrole-5-carboxylate | 67 |

| Phenyl | 2-phenyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl 3,3,4,4-tetracyano-2-phenyl-5-(p-nitrophenyl)-4,5-dihydro-3H-pyrrole-5-carboxylate | 15 |

The structure of one of the products, the 2-isopropyl derivative, was confirmed by X-ray crystallography, providing definitive evidence for the formation of the non-Diels-Alder cycloadduct. rsc.org The significantly lower yield observed with a phenyl substituent at the 2-position suggests that aryl-substituted oxazoles are less reactive under these conditions. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques in Oxazole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the local chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, the signals for each proton can be predicted based on its electronic environment. The methyl group protons (–CH₃) attached to the phenyl ring are expected to appear as a singlet in the upfield region, typically around 2.1-2.3 ppm. youtube.com The aromatic protons on the phenyl ring will exhibit signals in the downfield region (typically 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group (–NO₂) and the oxazole (B20620) ring. youtube.com The protons on the oxazole ring itself have characteristic shifts, providing clear evidence for the heterocyclic core. cdnsciencepub.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the methyl group will resonate at a high field. The aromatic carbons will appear in the typical range of 110-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The carbon atoms of the oxazole ring have characteristic chemical shifts, with C2, positioned between two electronegative heteroatoms (N and O), resonating at the lowest field (around 160-165 ppm). cdnsciencepub.comnih.gov The C4 and C5 carbons of the oxazole ring typically appear at approximately 126 ppm and 138 ppm, respectively. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and known substituent effects.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-CH₃ | ~2.2 | ~20-25 |

| Aromatic-H | 7.5 - 8.5 | 120 - 150 |

| Oxazole-H (C4-H) | ~7.2 | ~126 |

| Oxazole-H (C5-H) | ~7.7 | ~138 |

| Oxazole-C2 | - | ~162 |

| Oxazole-C4 | ~7.2 | ~126 |

| Oxazole-C5 | ~7.7 | ~138 |

| Aromatic C-NO₂ | - | ~148 |

| Aromatic C-CH₃ | - | ~135 |

| Aromatic C-Oxazole | - | ~130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of a molecule. For this compound, with the chemical formula C₁₀H₈N₂O₃, the exact molecular weight is 204.0535 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the elemental composition.

The fragmentation of 2-aryl-4-phenyl-oxazole derivatives has been studied, revealing characteristic pathways such as the loss of CO and HCN from the oxazole ring. pku.edu.cn In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 204. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 158. Other common fragmentations could include the loss of a methyl radical (CH₃, 15 Da) or cleavage of the oxazole ring. The analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the phenyl, nitro, methyl, and oxazole moieties. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound Predicted data based on the compound's structure and known fragmentation of related compounds. pku.edu.cnresearchgate.net

| m/z Value | Proposed Fragment | Fragment Lost |

| 204 | [C₁₀H₈N₂O₃]⁺ (Molecular Ion) | - |

| 189 | [C₁₀H₅N₂O₃]⁺ | CH₃ |

| 158 | [C₁₀H₈N]⁺ | NO₂ |

| 130 | [C₉H₈N]⁺ | NO₂, CO |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic bands.

The most prominent peaks would be from the nitro group (–NO₂). Aromatic nitro compounds typically display a strong asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹. orgchemboulder.com The aromatic ring will show C–H stretching absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org The oxazole ring itself contributes to the spectrum with characteristic C=N stretching (around 1650-1600 cm⁻¹) and C–O–C stretching vibrations. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound Data based on typical IR absorption ranges for functional groups. orgchemboulder.comlibretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C–H | Stretch | 3100 - 3000 | Weak to Medium |

| Alkyl C–H | Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Strong |

| Oxazole C=N | Stretch | 1650 - 1600 | Medium |

| Nitro N=O | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro N=O | Symmetric Stretch | 1360 - 1290 | Strong |

| Oxazole C–O–C | Stretch | 1270 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorptions. The spectrum is expected to show intense absorption bands resulting from π→π* transitions associated with the conjugated system of the phenyl and oxazole rings. nih.gov The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. up.ac.zadocbrown.info Nitroaromatic compounds often exhibit absorption maxima in the range of 210-270 nm. nih.goviu.edu Additionally, a weaker n→π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms, may be observed at longer wavelengths. nih.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound Predicted data based on the electronic properties of aromatic nitro compounds and oxazoles. nih.govnih.goviu.edu

| Electronic Transition | Expected λₘₐₓ (nm) | Associated Chromophore |

| π → π | ~210 - 270 | Phenyl ring, Oxazole ring, Nitro group |

| n → π | > 270 | Nitro group, Oxazole heteroatoms |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). For this compound (C₁₀H₈N₂O₃), the theoretical elemental composition can be calculated from its molecular weight (204.18 g/mol ). nih.govnih.gov The experimental values obtained from the analysis of a pure sample should closely match these theoretical percentages, typically within a ±0.4% margin, thereby confirming the compound's elemental composition and purity. davidson.edu

Table 5: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₁₀H₈N₂O₃. davidson.edu

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 58.83% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.95% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.73% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 23.51% |

| Total | 204.18 | 100.00% |

X-ray Crystallography for Solid-State Molecular and Crystal Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation and how it packs in the crystal lattice. nih.gov

While a specific crystal structure for this compound is not publicly available, data from structurally similar substituted phenyl-oxazole compounds can provide insight into the expected molecular geometry. iucr.orgresearchgate.nettandfonline.com The analysis would reveal the planarity of the oxazole and phenyl rings and the dihedral angle between them, which is influenced by steric hindrance from the ortho-methyl group.

The X-ray diffraction analysis of a single crystal of the title compound would yield a detailed geometric description. For instance, the bond lengths within the oxazole ring and the phenyl ring would be consistent with their aromatic character. The C–N and C=N bonds in the oxazole ring, as well as the C–N and N=O bonds of the nitro group, would have characteristic lengths. Bond angles would define the geometry around each atom, such as the trigonal planar geometry of the sp²-hybridized carbons in the rings. A key parameter would be the dihedral angle between the plane of the phenyl ring and the plane of the oxazole ring, which indicates the degree of twist between these two moieties. nih.gov

Table 6: Representative X-ray Crystallography Data for Substituted Phenyl-Oxazole Systems Data from analogous structures used for illustrative purposes. nih.goviucr.orgresearchgate.net

| Structural Parameter | Description | Typical Value Range |

| Bond Lengths (Å) | ||

| Oxazole C=N | Double bond in the heterocyclic ring | 1.30 - 1.35 Å |

| Oxazole C–O | Single bond within the ring | 1.36 - 1.39 Å |

| Phenyl C=C | Aromatic bond in the benzene (B151609) ring | 1.38 - 1.41 Å |

| C–NO₂ | Bond between phenyl ring and nitro group | 1.47 - 1.50 Å |

| N=O | Bond within the nitro group | 1.21 - 1.24 Å |

| **Bond Angles (°) ** | ||

| C–O–C (Oxazole) | Angle at the oxygen heteroatom | 104 - 108° |

| O–C=N (Oxazole) | Angle within the oxazole ring | 110 - 115° |

| C–C–C (Phenyl) | Internal angle of the benzene ring | ~120° |

| Dihedral Angle (°) | ||

| Phenyl-Oxazole | Twist between the two ring planes | 15 - 30° |

Analysis of Intermolecular Interactions (e.g., C-H...N links) and Crystal Packing

The precise three-dimensional arrangement of molecules in the crystalline state is dictated by a complex interplay of various non-covalent interactions. For this compound, while specific crystallographic data is not publicly available, an analysis of its structural features allows for a detailed prediction of the intermolecular forces that govern its crystal packing. The key functional groups—the oxazole ring, the nitrophenyl ring, and the methyl substituent—are all expected to be active participants in forming a stable crystal lattice. The primary interactions anticipated include hydrogen bonds of the C–H···N and C–H···O types, as well as π-π stacking interactions.

The oxazole ring contains a nitrogen atom which can act as a hydrogen bond acceptor. Consequently, weak C–H···N hydrogen bonds are expected to be a significant feature in the crystal structure. The aromatic protons of the phenyl ring and the protons of the methyl group can act as hydrogen bond donors to the nitrogen atom of the oxazole ring in neighboring molecules. These interactions, although weak, play a crucial role in the directional organization of molecules within the crystal.

In addition to these hydrogen bonds, the planar aromatic systems of the phenyl and oxazole rings are predisposed to engage in π-π stacking interactions. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π-systems of neighboring molecules. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be influenced by the steric hindrance of the methyl group and the electronic effects of the nitro group. The interplay between these stacking forces and the more directional hydrogen bonds dictates the final, most energetically favorable crystal packing arrangement. The analysis of similar molecular structures suggests that these interactions are fundamental to the supramolecular assembly in the solid state. nih.gov

Below are tables detailing typical geometries for the types of intermolecular interactions expected in the crystal structure of this compound, based on data from analogous compounds found in the literature.

Table 1: Representative Geometries of C-H···N Intermolecular Interactions in Heterocyclic Compounds

| Donor (D-H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C-H (aromatic) | N (oxazole) | ~ 0.95 | ~ 2.4 - 2.7 | ~ 3.3 - 3.6 | ~ 140 - 170 |

| C-H (methyl) | N (oxazole) | ~ 0.98 | ~ 2.5 - 2.8 | ~ 3.4 - 3.7 | ~ 130 - 160 |

Table 2: Representative Geometries of C-H···O Intermolecular Interactions involving Nitro Groups

| Donor (D-H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C-H (aromatic) | O (nitro) | ~ 0.95 | ~ 2.3 - 2.6 | ~ 3.2 - 3.5 | ~ 130 - 160 |

| C-H (methyl) | O (nitro) | ~ 0.98 | ~ 2.4 - 2.7 | ~ 3.3 - 3.6 | ~ 120 - 150 |

Computational and Theoretical Studies on 2 2 Methyl 5 Nitrophenyl 1,3 Oxazole and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to predict the optimized geometry, electronic properties, and spectroscopic features of organic molecules. irjweb.comajchem-a.com For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a 6–311++G (d, p) basis set, provide a detailed understanding of their molecular characteristics. irjweb.com

Investigation of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic and optical properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a more reactive and less stable molecule. nih.gov For 2-(2-methyl-5-nitrophenyl)-1,3-oxazole, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, while the electron-donating methyl group and the π-system of the phenyl and oxazole rings contribute to the HOMO energy level.

In related nitroaromatic compounds, the electronic charge density of the HOMO is typically distributed across the entire molecule, whereas the LUMO's density is often concentrated on the nitro-containing moiety. nih.gov For instance, DFT calculations on similar nitro-substituted heterocyclic compounds have shown that the presence of a nitro group tends to decrease the HOMO-LUMO energy gap, suggesting increased reactivity. nih.gov This is because the nitro group acts as a strong electrophile, lowering the LUMO energy level. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.57 | -2.09 | 4.48 |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine irjweb.com | -5.65 | -0.81 | 4.84 |

This table presents data from DFT calculations on structurally related heterocyclic compounds to illustrate typical energy values. The exact values for this compound would require specific calculation.

Charge Distribution Analysis and Prediction of Reaction Sites

Understanding the charge distribution within a molecule is key to predicting its reactive sites for both electrophilic and nucleophilic attacks. ajchem-a.com Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose, as they visualize the electron density around a molecule. irjweb.comajchem-a.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For oxazole derivatives, the nitrogen atom of the oxazole ring is often found to be an electron-rich center, making it a likely binding site for electrophiles. ajchem-a.comsemanticscholar.org The acidity of hydrogen atoms on the oxazole ring generally follows the order C2 > C5 > C4, influencing where deprotonation and subsequent reactions may occur. semanticscholar.orgtandfonline.com The presence of a nitro group on the phenyl ring of this compound would create a significant region of negative electrostatic potential around its oxygen atoms, making it a strong center for intermolecular interactions. researchgate.net

Mulliken charge analysis, another computational tool, provides quantitative values for the charge associated with each atom in the molecule. researchgate.net This analysis helps in identifying specific atoms that are either electron-deficient or electron-rich, further refining the prediction of reactive sites. researchgate.net Theoretical studies on similar nitro-substituted imidazoles have shown that the nitro group significantly influences the charge distribution, enhancing the molecule's polarity and potential for specific interactions. nih.gov

Tautomerism and Conformational Stability Analysis

For molecules with rotatable bonds, conformational analysis is essential to identify the most stable three-dimensional structure. In the case of this compound, a key conformational feature is the dihedral angle between the phenyl and oxazole rings. A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step to find the lowest energy conformer. sapub.org

Studies on similar bi-aryl heterocyclic systems, such as 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, have used DFT calculations to determine that the most stable conformation is typically one where the two rings are not coplanar, settling at a specific dihedral angle that minimizes steric hindrance. sapub.org For the title compound, the interaction between the methyl group at the ortho position of the phenyl ring and the oxazole ring would likely result in a twisted, non-planar ground state geometry.

Tautomerism, the migration of a proton, is another important consideration for heterocyclic compounds. While the 1,3-oxazole ring itself is not prone to common tautomeric shifts, derivatives with certain functional groups could exhibit this behavior. vu.nlresearchgate.net However, for the specific structure of this compound, significant tautomeric forms are not expected to be prevalent.

Role of Solvents in Stabilization

The surrounding solvent can significantly influence the stability and electronic properties of a molecule, especially for polar compounds. nih.gov Computational studies often use models like the Polarizable Continuum Model (PCM) to simulate the effects of different solvents. For nitroaromatic and oxazole-containing compounds, an increase in solvent polarity often leads to stabilization, particularly of the excited state. nih.govresearchgate.net

Studies on naphthoxazole derivatives have shown that while UV-Vis absorption spectra are relatively insensitive to solvent polarity, fluorescence spectra exhibit a significant solvatochromic effect (a shift in the emission wavelength). nih.gov This indicates that an intramolecular charge transfer (ICT) occurs upon excitation, leading to a more polar excited state that is stabilized by polar solvents. nih.gov Given the presence of both a nitro group and a π-conjugated system, this compound is expected to have a significant dipole moment and exhibit similar stabilization effects in polar solvents.

Molecular Docking Simulations for Binding Mode Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govgrowingscience.com This method is crucial in drug discovery for identifying potential drug candidates by predicting their binding affinity and interaction patterns within the active site of a biological target. nih.govresearchgate.net

For oxazole derivatives, which are known to exhibit a wide range of pharmacological activities, docking studies can provide insights into their mechanism of action. nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. bioinformation.net A docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding energy. nih.gov

The results of a docking simulation are typically reported as a binding affinity or docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. bioinformation.netnih.gov The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. bioinformation.net

Table 2: Example Docking Scores of Oxazole Derivatives with Biological Targets

| Compound Type | Biological Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Oxazole Derivative | Heme-binding protein (P. gingivalis) | -11.3 | bioinformation.net |

| Oxazole-Naphthyridine Hybrid | Anticancer Target | - | nih.gov |

This table provides examples of binding affinities for various oxazole derivatives against different protein targets to illustrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding. bohrium.com

An MD simulation begins with the best-docked pose from a molecular docking study. The complex is placed in a simulated physiological environment (typically a box of water molecules and ions), and the forces on each atom are calculated using a force field. researchgate.net Newton's equations of motion are then solved to simulate the system's evolution over a specific period, often nanoseconds.

The stability of the ligand-receptor complex during the simulation is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be analyzed to identify which parts of the protein become more or less flexible upon ligand binding. These simulations provide a more realistic and detailed understanding of the ligand-receptor interaction than docking alone. researchgate.net

Binding Free Energy Calculations (e.g., MM/PBSA)

Binding free energy calculations are computational methods used to estimate the strength of the non-covalent interaction between two molecules, typically a ligand and its protein target. A widely used end-point method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. This method combines the molecular mechanics energies of the system with continuum solvation models to calculate the binding free energy (ΔG_bind).

The MM/PBSA method calculates the binding free energy by considering three components: the change in molecular mechanical energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_pol), and the nonpolar solvation energy (ΔG_npol). The van der Waals and electrostatic interactions are key contributors to the molecular mechanics term. bioorganica.com.ua The polar solvation term is often calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar term is typically estimated based on the solvent-accessible surface area (SASA). pensoft.net

Studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, in silico analysis of phenyl-substituted 1,3-oxazoles interacting with protein fragments showed that binding energy is highly dependent on the chemical structure of both the ligand and the biomolecule. bioorganica.com.ua It was observed that the introduction of conjugated phenyl groups at positions 2 and 5 of the oxazole ring could increase the stability of the pharmacophore-biomolecule complex. bioorganica.com.ua Specifically, modeling the interaction with a phenylalanine fragment showed that phenyl substituents could additionally stabilize the complex by approximately 2.5 kcal/mol through a π-stacking mechanism. bioorganica.com.ua

For a compound like this compound, MM/PBSA calculations would be invaluable for:

Predicting its binding affinity to a specific biological target.

Understanding the energetic contributions of the methyl and nitro groups to the binding interaction.

Comparing its binding energy to other derivatives to guide structural modifications for improved potency.

Although powerful for ranking compounds and providing qualitative insights, the accuracy of MM/PBSA can be influenced by factors such as the choice of force field, dielectric constant, and the significant challenge of accurately estimating conformational entropy. nih.gov

| Energy Component | Description | Typical Contribution |

|---|---|---|

| ΔE_vdW (van der Waals Energy) | Energy from attractive and repulsive forces between non-bonded atoms. | Often a dominant favorable term in the net binding free energy. bioorganica.com.ua |

| ΔE_ele (Electrostatic Energy) | Energy from the interaction of charged or polar groups. | Can be very large but is often counteracted by the polar solvation energy. bioorganica.com.ua |

| ΔG_pol (Polar Solvation Energy) | Energy required to transfer the molecule from a vacuum to the polar solvent (water). Often opposes binding. | A large, unfavorable term that often nearly cancels the electrostatic energy. bioorganica.com.ua |

| ΔG_npol (Nonpolar Solvation Energy) | Energy related to cavity formation and van der Waals interactions with the solvent. | Generally a small, favorable contribution to binding. bioorganica.com.ua |

| -TΔS (Conformational Entropy) | Change in the conformational freedom of the ligand and protein upon binding. Often opposes binding. | A significant but computationally expensive and often omitted term, which is a known limitation of the method. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are essential for predicting the activity of new, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process. nih.gov

QSAR models can be broadly categorized into 2D and 3D approaches, depending on the type of molecular descriptors used. nih.gov

2D-QSAR: This approach correlates biological activity with 2D molecular descriptors, which are numerical values derived from the 2D representation of a molecule. These descriptors can include physicochemical properties (like logP), topological indices, and counts of specific structural fragments. nih.govaimspress.com For instance, a 2D-QSAR study on nitrofuran derivatives identified 16 descriptors from various classes (Constitutional, Topological, etc.) that influence antitubercular activity. aimspress.com The models suggested that the presence of a furan (B31954) ring with a nitro group was essential, while the number of double bonds and certain fragments like thiazole (B1198619) should be minimized for improved activity. aimspress.com

3D-QSAR: This method uses descriptors that depend on the three-dimensional conformation of the molecules. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods require the structural alignment of the dataset of molecules. They then calculate steric, electrostatic, and other fields around each molecule on a 3D grid. The variations in these field values are correlated with changes in biological activity. nih.govnih.gov

A 3D-QSAR study on a series of isoxazole (B147169) derivatives, which are structurally related to oxazoles, generated robust CoMFA and CoMSIA models with high predictive ability (e.g., CoMSIA r²_pred = 0.866). nih.gov The resulting 3D contour maps provided clear visual guidance for structural modification. For example, the maps indicated that introducing hydrophobic groups at one position (R2) and electronegative groups at another (R3) was crucial for agonistic activity. nih.gov Similarly, a study on triazole derivatives highlighted that compounds with a nitro group at the meta-position of a phenyl ring tended to be more active. nih.gov

For this compound, a QSAR study would involve:

Dataset compilation: Synthesizing and testing a series of derivatives with variations in the substitution pattern on the phenyl and/or oxazole rings.

Descriptor calculation: Generating a wide range of 2D and 3D descriptors for each molecule.

Model building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build and validate a predictive model. nih.gov

Interpretation: Analyzing the final QSAR model to understand which structural features (e.g., the position of the nitro group, the presence of the methyl group) are critical for activity and using this knowledge to design novel, more potent compounds.

| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |

|---|---|---|

| Molecular Representation | 2D chemical structure (graph) | 3D conformation and alignment |

| Descriptors | Topological indices, physicochemical properties (e.g., LogP, molecular weight), fragment counts. aimspress.com | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. nih.gov |

| Key Requirement | A diverse set of compounds with measured biological activity. | A reliable 3D alignment rule for all molecules in the dataset. |

| Output | A mathematical equation linking descriptors to activity. | A predictive equation and 3D contour maps indicating favorable/unfavorable regions for modification. nih.gov |

| Advantages | Computationally less intensive; does not require conformational analysis. | Provides intuitive, graphical 3D insights for rational drug design. |

| Limitations | Does not consider the 3D shape and stereochemistry of molecules. | Highly sensitive to the molecular alignment; computationally more demanding. |

Structure Activity Relationship Sar Studies of 2 2 Methyl 5 Nitrophenyl 1,3 Oxazole Analogues

General Principles of SAR in Oxazole (B20620) Derivatives

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. nih.govnih.gov The oxazole ring itself is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is considered a bioisostere for other functionalities and can engage in various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, with biological targets like enzymes and receptors. tandfonline.comnih.govirjweb.com

Influence of Substituent Position (e.g., C-2, C-4, C-5 of oxazole ring; ortho, meta, para on phenyl ring) on Activity

The biological activity of 2-phenyl-1,3-oxazole derivatives is significantly modulated by the position of substituents on both the oxazole and the phenyl rings.

Oxazole Ring Substitution: The substitution pattern on the oxazole ring itself is a critical determinant of activity. The C-2, C-4, and C-5 positions are all amenable to modification, and the location of substituents can drastically alter the molecule's interaction with its biological target. researchgate.netresearchgate.net For instance, in a series of oxazole derivatives synthesized for antimicrobial activity, the introduction of the 1,3-oxazole ring was found to have tremendously increased the activity of the parent molecules. derpharmachemica.com

Phenyl Ring Substitution: The position of substituents on the phenyl ring (ortho, meta, or para) also exerts a profound influence on the biological efficacy of phenyl-oxazole compounds. researchgate.net Studies on various heterocyclic compounds, including those with structures analogous to phenyl-oxazoles, have consistently shown that the substitution pattern on the aryl ring is a key factor in their activity. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities, the para position on the aryl ring was often found to be preferred over other substitution sites for enhanced antimicrobial effect. nih.gov Research on thiazole (B1198619) clubbed 1,3,4-oxadiazoles also indicated that the most active antibacterial compounds contained an electron-withdrawing substituent at the para or meta positions of the phenyl ring, with the order of activity being para > meta > ortho. nih.gov

In the context of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, the specific placement of the methyl group at the ortho position and the nitro group at the meta position (relative to the oxazole linkage) is a defining feature that will dictate its interaction with biological targets. Any alteration to these positions would be expected to significantly impact its activity profile.

The following table summarizes the general influence of substituent position on the activity of phenyl-heterocyclic compounds based on findings from related structures.

Impact of Electronic Properties of Substituents (Electron-Withdrawing vs. Electron-Donating Groups)

The electronic nature of the substituents on the phenyl ring of phenyl-oxazole analogues is a critical factor in determining their biological activity. repec.org The presence of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can significantly alter the molecule's electronic distribution, which in turn affects its ability to interact with biological targets. researchgate.net

In many classes of heterocyclic compounds, the presence of strong electron-withdrawing groups on the aryl moiety is associated with enhanced biological activity. For instance, in a study of 1,3,4-oxadiazole derivatives, strong EWGs like trifluoromethyl (CF3) were found to enhance antiprotozoal activity. nih.gov Similarly, for a series of thiazole-oxadiazole hybrids, electron-withdrawing substituents such as fluoro and nitro groups at the para position of the phenyl ring had a positive influence on antibacterial activity. nih.gov This is often attributed to increased lipophilicity, which can facilitate the compound's diffusion across biological membranes. nih.gov The nitro group (-NO2) in this compound is a potent electron-withdrawing group, which likely plays a significant role in its biological profile.

Studies on benzothiazole (B30560) derivatives have also shown that the substitution of an electron-withdrawing -NO2 group lowered the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. nih.gov

The following table provides a summary of the general impact of electronic properties of substituents on the activity of related phenyl-heterocyclic compounds.

Role of Conjugation and Steric Hindrance in Modulating Activity

The interplay of electronic conjugation and steric hindrance is a crucial aspect of the structure-activity relationship for 2-phenyl-1,3-oxazole analogues.

Conjugation: The degree of conjugation within the molecule, particularly between the phenyl and oxazole rings, can significantly influence its electronic properties and, consequently, its biological activity. A more extended conjugated system can lead to a smaller HOMO-LUMO energy gap, making the molecule more reactive and potentially enhancing its interaction with biological targets. researchgate.net The planarity of the molecule, which is favored by conjugation, can also be important for fitting into the active site of an enzyme or receptor. The introduction of various substituents can either enhance or disrupt this conjugation.

Steric Hindrance: The size and three-dimensional arrangement of substituents can introduce steric hindrance, which may either be beneficial or detrimental to biological activity. For example, bulky substituents on the phenyl ring, particularly at the ortho position, can force the phenyl and oxazole rings out of planarity, disrupting conjugation and potentially reducing activity. nih.gov This was observed in a study of thiazole clubbed 1,3,4-oxadiazoles, where substitution at the ortho position of the phenyl ring led to a noticeable decrease in antibacterial activity. nih.gov However, in some cases, steric bulk might be necessary to achieve a specific conformational preference required for binding to a target. derpharmachemica.com

Identification and Optimization of Pharmacophores within Oxazole Scaffolds

The process of pharmacophore identification involves synthesizing and testing a series of analogues to determine which functional groups and spatial arrangements are critical for activity. acs.org For example, a pharmacophore model might include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region, all positioned at specific distances and angles from each other. mdpi.com

Once a pharmacophore has been identified, it can be optimized to improve potency, selectivity, and pharmacokinetic properties. researchgate.net This can involve:

Scaffold Hopping: Replacing the oxazole core with other heterocyclic rings to see if similar biological activity can be achieved with a different chemical scaffold.

Substituent Modification: Fine-tuning the electronic and steric properties of the substituents to enhance binding to the target. nih.gov

Conformational Restriction: Introducing structural elements that lock the molecule into its active conformation, which can improve binding affinity.

For this compound, the key pharmacophoric features would likely include the oxazole ring, the substituted phenyl ring, and the specific arrangement of the methyl and nitro groups. Optimization of this scaffold would involve systematically modifying these features to maximize its desired biological effect.

Relationship between Molecular Architecture and Observed Biological Efficacy

The oxazole scaffold provides a versatile platform for constructing diverse molecular architectures. nih.gov The ability to introduce a wide range of substituents at multiple positions allows for the precise tuning of the molecule's properties. researchgate.net For example, the incorporation of phenyl or substituted phenyl moieties can significantly enhance the therapeutic activities of oxazole derivatives. researchgate.net

The relationship between molecular architecture and efficacy is often complex and target-specific. A subtle change in the structure, such as moving a substituent from the para to the meta position on a phenyl ring, can lead to a dramatic change in activity. This highlights the importance of a detailed understanding of the three-dimensional structure of both the drug molecule and its target. Computational methods, such as molecular docking, are often used in conjunction with experimental SAR studies to visualize and predict how different molecular architectures will interact with a target's binding site. nih.gov

Ultimately, the goal of SAR studies is to build a comprehensive model that explains how the molecular architecture of a series of compounds, such as the analogues of this compound, translates into their observed biological efficacy. This knowledge is then used to guide the design of new, more potent, and more selective therapeutic agents. tandfonline.comresearchgate.net

Biological Activity Profiles of 2 2 Methyl 5 Nitrophenyl 1,3 Oxazole and Oxazole Derivatives Non Clinical Research Focus

Antimicrobial Research Applications (e.g., Antibacterial, Antifungal)

The 1,3-oxazole nucleus is a constituent of various compounds investigated for their antimicrobial properties. Although specific studies on the antibacterial or antifungal activity of 2-(2-methyl-5-nitrophenyl)-1,3-oxazole were not identified, research on related derivatives demonstrates the potential of this chemical class.

Antibacterial Research: Oxazole (B20620) derivatives have been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines were tested against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of multidrug resistance. One compound in this series, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine , showed good activity, superior to the antibiotic nitrofurantoin (B1679001) in some cases. nih.gov Another study on binaphthyl-based oxazole peptidomimetics reported moderate to excellent activity against Gram-positive isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 1–16 μg/mL. nih.gov

Antifungal Research: The antifungal potential of oxazole-containing structures has also been an area of investigation. Research has shown that certain oxazole derivatives exhibit activity against various fungal strains. researchgate.netnih.gov For example, bile acid-derived oxazoles were tested against Candida albicans, with some acetylated derivatives showing significant inhibition percentages. ut.ac.ir Specifically, compounds derived from deoxycholic acid and chenodeoxycholic acid displayed inhibition of 63.84% and 61.40%, respectively, at a concentration of 250 μg/mL. ut.ac.ir

Table 1: Representative Antibacterial Activity of Oxazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| Binaphthyl Peptidomimetics | Gram-positive isolates | 1–16 μg/mL | nih.gov |

| Binaphthyl Peptidomimetics | E. coli, A. baumannii | As low as 4 μg/mL | nih.gov |

| 5-Nitrofuran-tagged THPPs | ESKAPE Pathogens | Good activity, superior to Nitrofurantoin | nih.gov |

| Amine linked bis-heterocycles | Staphylococcus aureus | 21 mm at 100mg/well | researchgate.net |

| Amine linked bis-heterocycles | Klebsiella pneumoniae | 22 mm at 100mg/well | researchgate.net |

Anticancer Research Modalities (e.g., Cytotoxicity in Cell Lines)

The oxazole scaffold is a recurring motif in compounds designed for anticancer research, demonstrating a wide spectrum of activity against various cancer cell lines. unipa.it While direct cytotoxic data for this compound is limited, numerous studies on related 1,3-oxazole derivatives highlight their potential as antiproliferative agents.

Research has shown that the anticancer efficacy of oxazole derivatives is often linked to their ability to inhibit critical cellular targets like tubulin. unipa.it A diverse array of 2,5-disubstituted and other oxazole derivatives have demonstrated cytotoxicity in the nanomolar to low micromolar range across multiple human cancer cell lines.

For example, a study on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles revealed potent antiproliferative activity. These compounds were particularly effective against leukemia cell lines, with some showing submicromolar growth inhibition (GI50 values of 0.2–0.6 μM). nih.gov Another series of 2-arylnaphtho[2,3-d]oxazole-4,9-diones displayed potent cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines, with IC50 values as low as 0.01–0.03 μM. mdpi.com Furthermore, oxazolo[5,4-d]pyrimidines, which are structurally similar to purine (B94841) bases, have been investigated for their anticancer effects, showing activity against colorectal adenocarcinoma (HT29) and other cell lines. biointerfaceresearch.comnih.gov

Table 2: Cytotoxicity of Representative Oxazole Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Measurement | Value (µM) | Reference |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | LNCaP (Prostate) | IC50 | 0.01 - 0.40 | mdpi.com |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | PC3 (Prostate) | IC50 | 0.08 - 0.36 | mdpi.com |

| 2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles | Leukemia | GI50 | 0.2 - 0.6 | nih.gov |

| Oxazolo[5,4-d]pyrimidines | HT29 (Colorectal) | CC50 | 58.44 - 224.32 | biointerfaceresearch.com |

| 4-Arylsulfonyl-1,3-oxazoles | SNB75 (CNS Cancer) | - | Cytostatic Effect | researchgate.net |

Enzyme Inhibition Studies

Tyrosinase Inhibitory Potential

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for skin lightening and treating hyperpigmentation disorders. researchgate.netbldpharm.com While no specific data exists for the tyrosinase inhibitory activity of this compound, related oxazole and particularly oxadiazole derivatives have shown significant potential in this area.

One study explored phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold as tyrosinase inhibitors. A compound from this series featuring a resorcinol (B1680541) structure demonstrated significantly stronger inhibition of mushroom tyrosinase than the well-known inhibitor kojic acid, with an IC50 value of 0.51 μM. researchgate.net In another study, a series of 1,3,4-oxadiazole-thione derivatives were evaluated, with one compound exhibiting an IC50 value of 0.87 μM, which was over 11-fold more potent than kojic acid. nih.gov These findings suggest that the oxazole and related oxadiazole cores can serve as effective scaffolds for the design of potent tyrosinase inhibitors. researchgate.netnih.gov

Table 3: Tyrosinase Inhibition by Representative Oxazole/Oxadiazole Derivatives

| Compound Class | Inhibitor | IC50 Value (µM) | Standard (Kojic Acid) IC50 (µM) | Reference |

| 2-Phenylbenzo[d]oxazoles | Compound 3 (with resorcinol) | 0.51 | ~14.33 | researchgate.net |

| 1,3,4-Oxadiazole-thiones | Compound 5 (with piperazine) | 0.87 | 9.18 | nih.gov |

| Nitrophenylpiperazines | Compound 4l (with indole) | 72.55 | - | bldpharm.com |

Diacylglycerol Lipase (B570770) α (DAGLα) Inhibition

Diacylglycerol lipase α (DAGLα) is the primary enzyme responsible for synthesizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system, making it a therapeutic target for various neurological and psychiatric conditions. nih.gov The scientific literature reviewed did not prominently feature oxazole-based structures as leading inhibitors for DAGLα.

High-throughput screening efforts have identified other chemical scaffolds as potent and selective DAGLα inhibitors. These include glycine (B1666218) sulfonamides and β-lactone derivatives structurally related to tetrahydrolipstatin (THL). nih.govnih.gov For example, the highly selective monoacylglycerol lipase (MAGL) inhibitor JZL184, which is a 4-nitrophenyl piperidine (B6355638) carboxylate derivative, has been instrumental in studying the effects of 2-AG degradation. scienceopen.comnih.gov While the specific compound this compound contains a nitrophenyl group, its activity as a DAGLα inhibitor has not been reported. Current research on DAGLα inhibition appears focused on alternative chemotypes.

Papain-like Protease (PLpro) Inhibition (e.g., SARS-CoV-2 PLpro)

The papain-like protease (PLpro) of coronaviruses like SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. osti.govnih.govsigmaaldrich.com While direct inhibition studies involving this compound were not found, the related 1,2,4-oxadiazole (B8745197) heterocyclic core has been investigated for this purpose.

Researchers have designed and synthesized series of 1,2,4-oxadiazole derivatives as inhibitors of SARS-CoV-2 PLpro. In one study, structure-activity relationship explorations revealed that certain oxadiazole derivatives could effectively inhibit PLpro activity. For example, compound 26r from a series of 1,2,4-oxadiazoles containing an aryl carboxylic acid moiety showed potent PLpro inhibition with an IC50 value of 1.0 μM and also exhibited antiviral activity against SARS-CoV-2 with an EC50 of 4.3 μM. Another study identified the lead compound GRL0617 as a PLpro inhibitor, which has served as a basis for developing new derivatives with improved potency. osti.gov These findings indicate that heterocyclic structures like oxadiazoles (B1248032) can serve as a promising foundation for designing novel PLpro inhibitors.

Table 4: SARS-CoV-2 PLpro Inhibition by Representative Oxadiazole Derivatives

| Compound | Target | Measurement | Value (µM) | Reference |

| 26r (1,2,4-Oxadiazole) | PLpro | IC50 | 1.0 | |

| 26r (1,2,4-Oxadiazole) | SARS-CoV-2 | EC50 | 4.3 | |

| 13f (1,2,4-Oxadiazole) | PLpro | IC50 | 1.8 | |

| 13f (1,2,4-Oxadiazole) | SARS-CoV-2 | EC50 | 5.4 | |

| GRL0617 (Benzamide) | PLpro | IC50 | 2.05 |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The oxazole scaffold, particularly as isoxazole (B147169) and benzoxazole, has been incorporated into molecules designed as selective COX-2 inhibitors.

A study of new isoxazole derivatives found that several compounds were effective and selective COX-2 inhibitors. For instance, compound C6 in the series was identified as the most potent, with a COX-2 IC50 value of 0.55 µM and a high selectivity index. Similarly, research into 2,5-diaryl-1,3,4-oxadiazoles has yielded compounds with potent and selective COX-2 inhibition, with some derivatives showing IC50 values in the range of 0.48–0.89 µM. nih.gov Molecular docking studies suggest these compounds fit well into the active site of the COX-2 enzyme. nih.gov These results underscore the utility of the oxazole and related heterocyclic cores in the design of novel COX-2 inhibitors.

Table 5: COX-2 Inhibition by Representative Oxazole/Isoxazole Derivatives

| Compound/Class | Target | Measurement | Value (µM) | Selectivity Index (SI) | Reference |

| C6 (Isoxazole derivative) | COX-2 | IC50 | 0.55 | > 90.9 | |

| C5 (Isoxazole derivative) | COX-2 | IC50 | 0.85 | > 58.8 | |

| C3 (Isoxazole derivative) | COX-2 | IC50 | 0.93 | > 53.7 | |

| 2,5-Diaryl-1,3,4-oxadiazoles | COX-2 | IC50 | 0.48 - 0.89 | 67.96 - 132.83 | nih.gov |

Immunomodulatory Investigations (e.g., Phagocyte Chemiluminescence, T-cell Proliferation)

While direct research into the immunomodulatory effects of this compound is not extensively documented in publicly available literature, the broader class of oxazole and isoxazole derivatives has been the subject of numerous immunomodulatory investigations. These studies provide a basis for understanding the potential immunological activities of this compound class.

Research has shown that derivatives of isoxazole can exhibit a spectrum of activities, from immunosuppressive to immunostimulatory. nih.gov For instance, certain N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated immunosuppressive effects on the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). nih.gov The oxazole structure is considered crucial for this immunological activity. nih.gov

Furthermore, the antiproliferative activity of oxazole derivatives has been explored. A systematic review of studies between 2014 and 2020 highlighted the potential of thiazole (B1198619) and oxazole derivatives in exhibiting antiproliferative and antitumor activities in vitro and in vivo. nih.gov In a more targeted study, a series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their ability to inhibit cancer cell growth. Many of these compounds showed significant growth inhibitory properties, particularly against leukemia cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov The most potent of these compounds were found to be effective inhibitors of tubulin polymerization, a key mechanism in cell division. nih.gov

These findings suggest that the oxazole scaffold is a promising backbone for the development of novel immunomodulatory and antiproliferative agents. However, specific studies on this compound are required to determine its specific activity profile in assays such as phagocyte chemiluminescence or T-cell proliferation.

Table 1: Examples of Immunomodulatory Activity in Oxazole Derivatives

| Compound Class | Observed Activity | Model System |

| N′-substituted 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Immunosuppressive effects on PBMC proliferation | Human peripheral blood mononuclear cells (in vitro) nih.gov |

| 1,3-Oxazole sulfonamides | Potent and selective inhibitors of leukemia cell lines | NCI-60 human tumor cell lines (in vitro) nih.gov |

| Thiazole and oxazole derivatives | Antiproliferative and antitumor activities | In vitro and in vivo studies nih.gov |

Antioxidant Research Activities

Reactive oxygen species (ROS) are implicated in a variety of pathological conditions, which has spurred research into novel antioxidant compounds. While specific antioxidant studies on this compound are limited, the antioxidant potential of the broader oxazole and related heterocyclic families has been investigated.

For example, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. nih.gov In this study, the compounds' ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme were assessed in vitro. One of the most active analogs demonstrated significant inhibition of microsomal EROD activity, suggesting notable antioxidant potential. nih.gov

In another study, new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and screened for their antioxidant activity using various radical scavenging assays. researchgate.net Several of these compounds showed significant radical scavenging potential, which was attributed to the presence of electron-donating substituents. researchgate.net Similarly, research on 2-amino-5-R-1,3,4-oxadiazoles with hindered phenol (B47542) fragments also revealed that these compounds exhibited antioxidant capacities that were in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com

Table 2: Antioxidant Activity of Representative Oxazole and Related Derivatives

| Compound Series | Assay | Key Finding |

| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives | Inhibition of lipid peroxidation and EROD activity (in vitro) | One analog showed 89% inhibition of microsomal EROD activity at 10⁻³ M. nih.gov |

| 2-amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | DPPH, nitric oxide, hydroxyl, and superoxide (B77818) radical scavenging | Compounds with electron-donating groups showed significant radical scavenging potential. researchgate.net |

| 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments | In vitro antioxidant activity | Exhibited antioxidant capacity superior or comparable to BHT. mdpi.com |

Agricultural Research Applications (e.g., Insecticidal Intermediate Research for Related Compounds)

The development of novel insecticides is crucial for managing insect pests and overcoming resistance to existing products. The anthranilamide class of insecticides represents a significant advancement in this area. The synthesis of analogs of these potent insecticides often involves multi-step chemical processes where specific intermediates are crucial for building the final active molecule. The identification of 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole as such an intermediate underscores the utility of this chemical structure in agrochemical synthesis.

Furthermore, broader research into oxazoline (B21484) derivatives has yielded compounds with significant acaricidal and insecticidal properties. For example, a series of novel 2-(2,6-difluorophenyl)-4-(4-substituted phenyl)-1,3-oxazolines containing a sulfur ether moiety were designed based on the structure of the known acaricide etoxazole. Many of these compounds demonstrated excellent activity against both the eggs and larvae of the carmine (B74029) spider mite (Tetranychus cinnabarinus), with some showing significantly lower LC50 values than etoxazole. mdpi.com Some of these compounds also exhibited good insecticidal activity against the oriental armyworm and mosquitoes. mdpi.com

This body of research indicates that the oxazole and oxazoline cores are valuable frameworks for the design and synthesis of new insecticidal and acaricidal agents. The role of this compound and its analogs as intermediates in the production of these agrochemicals is a critical aspect of their application in agricultural research.

Advanced Applications and Future Research Directions of Oxazole Scaffolds in Science

Applications in Materials Science

Oxazole (B20620) derivatives are increasingly recognized for their utility in materials science, particularly in the development of functional organic materials. semanticscholar.orgthepharmajournal.com The electronic properties of the oxazole ring, which can be finely tuned through substitution, make it an attractive component for dyes, fluorescent sensors, and semiconductor devices. thepharmajournal.com

The presence of a nitrophenyl group, a well-known electron-accepting moiety, in conjunction with the oxazole core, can create a "push-pull" system. nih.govresearchgate.net This electronic arrangement is highly desirable for creating chromophores with significant solvatochromic and nonlinear optical properties. nih.govresearchgate.net The 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole structure is an example of such a system, where the oxazole can act as a π-bridge and potential electron donor, while the nitrophenyl group serves as the acceptor.

Dyes and Fluorescent Sensors:

Substituted oxazoles are known to exhibit fluorescence, a property that is highly sensitive to their molecular environment. nih.gov This sensitivity makes them excellent candidates for the development of fluorescent probes for various applications, including cellular imaging and environmental sensing. nih.gov For instance, certain oxazole derivatives have been designed as organelle-targeting fluorophores, capable of selectively accumulating in specific cellular compartments like mitochondria or lysosomes. nih.gov The fluorescence of these probes can be modulated by factors such as pH, highlighting their potential as responsive sensors. nih.gov

The photophysical properties of oxazole derivatives, such as their absorption and emission wavelengths, are heavily influenced by the nature and position of substituents on the aromatic rings. researchgate.net The introduction of a nitro group, as in this compound, is expected to induce a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.

Table 1: Potential Photophysical Properties of Substituted Phenyl-Oxazoles

| Substitution Pattern | Expected Absorption Maximum (λ_max) | Expected Emission Maximum (λ_em) | Potential Application |

| 2-Phenyl-1,3-oxazole | UV region | Blue region | Basic fluorophore |

| 2-(4-Nitrophenyl)-1,3-oxazole | Near-UV to visible region | Green-Yellow region | Push-pull chromophore, NLO material |

| This compound | Visible region | Yellow-Orange region | Solvatochromic dye, Fluorescent sensor |

Semiconductor Devices:

The ability of oxazole-containing compounds to participate in charge transfer processes also makes them relevant for applications in organic semiconductor devices. thepharmajournal.com Materials with push-pull architectures are often investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic characteristics of this compound would need to be experimentally determined to assess its suitability for these applications.

Role as Intermediates in the Synthesis of Complex Organic Molecules

Oxazoles are not only valuable for their intrinsic properties but also serve as versatile intermediates in the synthesis of more complex organic structures. nih.govresearchgate.net The oxazole ring can be viewed as a masked carboxylic acid or a diene equivalent, allowing for a variety of chemical transformations. researchgate.net

The synthesis of peptides, amino acids, and α-keto acids can potentially be facilitated by using oxazole-based methodologies. For example, the oxazole ring can be involved in cycloaddition reactions, acting as the diene component in a Diels-Alder reaction, which can lead to the formation of substituted pyridines. tandfonline.comyoutube.com

While there is no specific literature detailing the use of this compound as an intermediate, the general reactivity of oxazoles suggests several possibilities. The substituents on the phenyl ring, namely the methyl and nitro groups, would influence the reactivity of the oxazole ring in these synthetic transformations.

Table 2: Synthetic Transformations of the Oxazole Ring

| Reaction Type | Reagents and Conditions | Product Type |

| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride) | Substituted Pyridines |

| Ring-opening | Acid or base hydrolysis | α-Amino ketones or carboxylic acids |

| Lithiation and Electrophilic Quench | Organolithium reagent, then electrophile | C-substituted oxazoles |

Contribution to Agrochemical Research

The oxazole scaffold is a recognized pharmacophore in the agrochemical industry, with several commercial pesticides and herbicides containing this heterocyclic motif. semanticscholar.orgijpsonline.com The biological activity of these compounds is highly dependent on the substitution pattern around the oxazole core. researchgate.net

Derivatives of 1,2,4-oxadiazole (B8745197) containing amide fragments have been synthesized and shown to possess both antifungal and nematicidal activities. nih.gov Specifically, some of these compounds exhibited significant inhibitory activity against various plant pathogenic fungi and were also effective against the root-knot nematode Meloidogyne incognita. nih.gov The mode of action for some of these compounds was identified as the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial respiratory chain. nih.gov

Given that this compound shares structural similarities with known agrochemicals, it represents a lead structure for the development of new plant-protecting agents. The presence of the nitro group, in particular, is a common feature in many biologically active molecules.

Design and Development of Novel Lead Molecules for Biological Research (excluding human therapeutics)

The structural diversity and synthetic accessibility of oxazole derivatives make them attractive scaffolds for the discovery of novel lead molecules in various areas of biological research, beyond human therapeutics. nih.govnih.gov These molecules can be used as chemical probes to study biological processes or as starting points for the development of new research tools.

For instance, oxazole derivatives have been investigated for their ability to inhibit enzymes from various organisms. ajphs.com The specific substitution pattern of this compound could confer selectivity for certain biological targets. The exploration of its biological activity profile could uncover novel applications in areas such as veterinary medicine or as inhibitors of enzymes in non-human organisms.

Emerging Research Areas and Unexplored Reactivity Patterns of Substituted Oxazoles